

Hexaconazole's Off-Target Effects in Non-Fungal Organisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hexazole
Cat. No.:	B10858865

[Get Quote](#)

An in-depth examination of the unintended biological impacts of the fungicide hexaconazole on animal, plant, and microbial systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including quantitative toxicological data, detailed experimental methodologies, and visual representations of affected signaling pathways and experimental workflows.

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. However, the biochemical mechanisms targeted by hexaconazole are not exclusive to fungi, leading to a range of off-target effects in non-fungal organisms. This technical guide synthesizes the existing scientific literature on these unintended consequences, presenting a detailed analysis of hexaconazole's impact on animal, aquatic, and soil ecosystems. The data reveals a pattern of toxicity that includes hepatotoxicity, genotoxicity, neurotoxicity, endocrine disruption, and developmental abnormalities across a variety of species. This document aims to provide a thorough resource for understanding the toxicological profile of hexaconazole beyond its intended fungicidal activity.

Off-Target Effects in Animalia

Hexaconazole exposure has been demonstrated to induce a spectrum of adverse effects in various animal species, with the liver being a primary target organ.^{[1][2]} Studies in rodents and dogs have consistently shown that subchronic and chronic dietary administration of

hexaconazole leads to increased liver weight, hepatocellular hypertrophy, and fatty infiltration.

[\[1\]](#)[\[2\]](#)

Hepatotoxicity

In rats, dietary treatment with hexaconazole has been shown to induce a significant increase in both absolute and relative liver weight.[\[3\]](#)[\[4\]](#) This is often accompanied by a notable rise in malondialdehyde (MDA) levels, indicating increased lipid peroxidation and oxidative stress.[\[3\]](#) Concurrently, a reduction in the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) has been observed.[\[3\]](#) Histopathological examinations of the liver in rats exposed to hexaconazole have revealed centrilobular vein congestion, necrosis, immune cell infiltration, cholestasis, and both microvesicular and macrovesicular steatosis.[\[5\]](#)[\[6\]](#) Biochemical analyses of blood from treated animals show significant increases in creatinine, bilirubin, aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and lactate dehydrogenase (LDH) levels, further indicating organ toxicity.[\[5\]](#)[\[6\]](#) In mice, similar effects of increased liver weight and centrilobular fatty changes have been noted.[\[2\]](#) Studies in dogs have also identified the liver as a target, with findings of fatty infiltration and increased liver weights at certain dose levels.[\[1\]](#)[\[2\]](#)

Genotoxicity

Hexaconazole has demonstrated genotoxic potential in both in vivo and in vitro mammalian cell systems. The fungicide Conan 5FL, which contains hexaconazole, induced significant increases in the frequency of chromosomal aberrations in mouse bone marrow cells and human lymphocytes.[\[7\]](#)[\[8\]](#) These aberrations included structural and numerical abnormalities such as sister chromatid union, chromatid and chromosome breaks, fragments, dicentric and ring chromosomes, and polyploidy.[\[7\]](#)[\[8\]](#) Furthermore, a significant increase in the induction of sister chromatid exchanges (SCEs) was observed at all tested concentrations compared to the negative control.[\[7\]](#)[\[8\]](#) While the replication index in human lymphocytes was unaffected, the mitotic index was significantly decreased in both test systems, suggesting cytotoxic effects.[\[7\]](#)[\[8\]](#) Studies in rats have also shown that hexaconazole can induce genotoxicity in the liver, as indicated by an increase in the appearance of micronuclei in liver cells after prolonged exposure.[\[4\]](#) In plant systems, hexaconazole has been shown to be genotoxic to the root meristem cells of *Triticum aestivum* L., causing various chromosomal and mitotic abnormalities.[\[9\]](#)

Neurotoxicity

Evidence suggests that hexaconazole can exert neurotoxic effects. In humans, poisoning with hexaconazole-containing products has been reported to cause neurological symptoms such as trembling, jittering, and shaking.[10][11] In silico studies have indicated that hexaconazole has the potential to interact with and disrupt the normal balance of acetylcholinesterase, a key enzyme in the nervous system.[12] The binding energy of hexaconazole to acetylcholinesterase was found to be comparable to that of known inhibitors like chlorpyrifos. [12] Animal studies have shown that hexaconazole exposure can lead to behavioral abnormalities in fish, which are indicative of neurotropic effects mediated by neurotransmitter disruption.[13] Recent research on rats has demonstrated that sub-chronic exposure to hexaconazole can significantly affect cognitive function, leading to a deterioration of learning and memory ability, and induce oxidative stress in the brain.[14] Notable changes in neurotransmitters were also observed, suggesting a disruption of nerve signaling.[14]

Endocrine Disruption

Hexaconazole is recognized as a potential endocrine disruptor.[15][16][17] As a member of the azole class of chemicals, it is known to inhibit cytochrome P450 monooxygenase, which can subsequently interfere with the hydroxylation of steroids and fatty acids.[18] In vitro studies have shown that hexaconazole can inhibit testosterone production.[2] Molecular modeling studies have demonstrated that hexaconazole has the potential to bind to sex hormone-binding globulin (SHBG), a plasma carrier protein for androgens and estrogens, which could disrupt normal endocrine function.[19][20] The binding score of hexaconazole to SHBG was found to be significant, suggesting it may compete with native ligands.[19] Experimental studies have also indicated that hexaconazole may disrupt the normal synthesis of steroid hormones.[19]

Developmental and Reproductive Toxicity

The available data indicate an increased susceptibility of rat and rabbit fetuses to in utero exposure to hexaconazole.[1] In developmental toxicity studies with both species, adverse effects on the fetus, such as delayed ossification, an extra 14th rib in rats, and decreased fetal weights in rabbits, occurred at dose levels lower than those causing maternal toxicity.[1] However, in a two-generation reproduction study in rats, no increased susceptibility was observed, with offspring effects only occurring at or above treatment levels that resulted in parental toxicity.[1] In zebrafish, hexaconazole has been shown to induce developmental

toxicities, including reduced viability and hatching rates, and phenotypic defects such as smaller head and eyes, and enlarged pericardial edema.[21] These effects were associated with apoptosis, DNA fragmentation, inflammation, and alterations of the Akt and MAPK signaling pathways.[21]

Table 1: Quantitative Toxicological Data for Hexaconazole in Animals

Species	Study Duration	Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL
Mouse	29 days	Body Weight Decrease, Hepatotoxicity	3.75	15	17% (M) and 14% (F) decrease in mean body weight, hepatotoxicity.[1]
Mouse	2 years	Body Weight Gain, Food Efficiency	-	23.5 (M), 29.6 (F)	Decreased body weight gain and food efficiency.[1]
Rat	2-generation	Parental Systemic Effects	1	5	Minimal liver pathology (fatty infiltration).[1]
Rat	2-generation	Offspring Effects	5	50	Decreased pup body weight gain, decreased litter size, decreased pup survival, increased liver weights, fatty infiltration.[1]
Rat	Developmental	Maternal Toxicity	25	250	Decreased body weight gain and food consumption.[1]

Dog	12 months	Liver Effects	2	10	Fatty infiltration of the liver (males) and increased liver weights (females). [1]
Earthworm (<i>Eisenia fetida</i>)	48 hours	Acute Toxicity (LC50)	-	8.62 µg/cm ² (S-enantiomer), 22.35 µg/cm ² (R-enantiomer)	Mortality. [22]

Off-Target Effects in Aquatic Organisms

Hexaconazole is moderately to highly toxic to a range of aquatic organisms.[\[13\]](#)[\[15\]](#)

Fish

Studies on freshwater fish have demonstrated the toxicity of hexaconazole. For the fish species *Channa punctatus*, the 96-hour LC50 value for hexaconazole was determined to be 103.27 µL/L, indicating high toxicity.[\[13\]](#) Another study on the same species reported a 96-hour LC50 of 80.0 mg/L.[\[23\]](#)[\[24\]](#) Exposure to hexaconazole can lead to significant behavioral changes in fish, including loss of balance, exhaustion, and respiratory distress, which are indicative of nervous system disruption.[\[13\]](#) In zebrafish (*Danio rerio*), exposure to hexaconazole has been shown to cause developmental toxicities, including neurotoxicity, cardiovascular toxicity, and hepatotoxicity.[\[21\]](#) These developmental effects are linked to the induction of apoptosis and inflammation, as well as the alteration of Akt and MAPK signaling pathways.[\[21\]](#) Histopathological examination of zebrafish exposed to hexaconazole revealed vacuolization and swelling in the liver.[\[25\]](#)[\[26\]](#) Furthermore, long-term exposure of *Channa punctatus* and *Oreochromis mossambicus* to hexaconazole has been reported to cause the overexpression of some lower molecular weight proteins.[\[27\]](#)

Table 2: Quantitative Toxicological Data for Hexaconazole in Aquatic Organisms

Species	Exposure Duration	Endpoint	Value	Unit
Channa punctatus	96 hours	LC50	103.27	µL/L [13]
Channa punctatus	96 hours	LC50	80.0	mg/L [23][24]

Off-Target Effects in Soil Ecosystems

Hexaconazole can persist in the soil and has been shown to have detrimental effects on soil microorganisms and invertebrates.[15]

Soil Microorganisms

The application of hexaconazole can negatively impact soil microbial communities. In paddy soils, excessive application of hexaconazole has been shown to be harmful to soil microorganisms, potentially reducing soil quality and increasing the risk of nitrogen loss.[28][29] In both red and black paddy soils, hexaconazole transitorily decreased the populations of total bacteria.[28][29] In black soil, a higher concentration of hexaconazole negatively affected microbial biomass carbon (MBC) and soil basal respiration, while transitorily increasing nitrate concentration and the population of ammonia-oxidizing bacteria.[28][29] In red soil, both tested concentrations of the fungicide significantly, though transitorily, inhibited MBC and basal respiration.[28][29] Another study found that the total microbial count was significantly affected by hexaconazole, with bacteria being more susceptible than actinomycetes, and this effect persisted for up to 21 days.[30][31] Hexaconazole was also found to strongly inhibit the dehydrogenase system in soil bacteria, including nitrogen-fixing bacteria, which could impact soil fertility.[30][31]

Earthworms

Hexaconazole is moderately toxic to earthworms.[15] Studies on the earthworm *Eisenia fetida* have shown enantioselective toxicity, with the S-(+)-enantiomer being more acutely toxic than the R-(-)-enantiomer.[22] The 48-hour LC50 values were 8.62 µg/cm² for S-(+)-HEX and 22.35 µg/cm² for R-(-)-HEX.[22] Exposure to hexaconazole can also induce oxidative stress in earthworms, with the S-(+)-enantiomer having a greater influence on the levels of

malondialdehyde, cytochrome P450, and 8-hydroxy-2-deoxyguanosine.[22] Transcriptome sequencing revealed that the S-(+)-enantiomer had a more significant impact on steroid biosynthesis, arachidonic acid metabolism, and cell cycle processes.[22]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide. These protocols are based on standardized guidelines and published research methodologies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This study provides information on the possible health hazards likely to arise from repeated exposure to a substance over a prolonged period.[4][8][12][16][29]

- **Test Animals:** Typically, young, healthy adult rats are used. At least 10 males and 10 females are used per dose group.
- **Dose Administration:** The test substance is administered orally, daily for 90 days. This can be done via gavage, mixed in the diet, or dissolved in drinking water. At least three dose levels and a control group are used.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Ophthalmoscopic examination, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on the liver, kidneys, and other target organs identified during the study.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing embryo and fetus.[3][19][30]

- **Test Animals:** Pregnant rodents (usually rats) or rabbits are used.

- Dose Administration: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section.
- Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded regularly.
- Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Chromosomal Aberration Test in Mammalian Bone Marrow Cells (based on OECD Guideline 475)

This in vivo test identifies substances that cause structural chromosome aberrations in the bone marrow cells of animals.[\[32\]](#)[\[33\]](#)

- Test Animals: Mice, rats, or Chinese hamsters are commonly used.
- Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
- Metaphase Arrest: Prior to sacrifice, animals are treated with a metaphase-arresting agent like colchicine to accumulate cells in metaphase.
- Cell Harvesting and Preparation: Bone marrow is flushed from the femurs and/or tibias. The cells are then treated with a hypotonic solution, fixed, and spread onto microscope slides.
- Analysis: Slides are stained, and metaphase cells are analyzed under a microscope for chromosomal aberrations, such as breaks, gaps, and rearrangements.

Ames Test for Mutagenicity (based on OECD Guideline 471)

The Ames test is a bacterial reverse mutation assay to detect gene mutations.[\[31\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.
- **Procedure:** The bacterial tester strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the essential amino acid.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[\[5\]](#)[\[7\]](#)[\[15\]](#)[\[18\]](#)[\[23\]](#)

- **Cell Preparation:** A single-cell suspension is prepared from the tissue of interest (e.g., liver, blood).
- **Embedding in Agarose:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **Electrophoresis:** The slides are placed in an electrophoresis chamber and subjected to an electric field. Damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."

- **Visualization and Analysis:** The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potential of a substance to inhibit the enzyme acetylcholinesterase, a biomarker for neurotoxicity.[\[2\]](#)[\[26\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)

- **Enzyme and Substrate:** Purified AChE and a suitable substrate (e.g., acetylthiocholine) are used.
- **Procedure:** The enzyme is incubated with the test substance at various concentrations. The substrate is then added, and the rate of its hydrolysis by AChE is measured. The product of the reaction is typically quantified spectrophotometrically.
- **Inhibition Calculation:** The percentage of AChE inhibition is calculated by comparing the enzyme activity in the presence of the test substance to the activity of a control without the substance.

Determination of Soil Microbial Biomass Carbon (MBC) by Fumigation-Extraction

This method is used to quantify the carbon content of the microbial biomass in soil.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[27\]](#)[\[41\]](#)

- **Sample Preparation:** A soil sample is divided into two subsamples.
- **Fumigation:** One subsample is fumigated with chloroform vapor for 24 hours to lyse the microbial cells. The other subsample is not fumigated and serves as a control.
- **Extraction:** Both the fumigated and non-fumigated soil samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄).
- **Carbon Analysis:** The amount of organic carbon in the extracts is determined using a total organic carbon (TOC) analyzer.

- Calculation: The microbial biomass carbon is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC) to account for incomplete extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hexaconazole Residue Analysis

This is a common analytical method for the quantification of pesticide residues in various matrices.[\[42\]](#)[\[43\]](#)[\[44\]](#)[\[45\]](#)

- Sample Extraction: The sample (e.g., soil, water, tissue) is extracted with an appropriate organic solvent (e.g., acetonitrile, hexane/acetone).
- Clean-up: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE) or column chromatography.
- GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify hexaconazole.

Signaling Pathways and Experimental Workflows

Signaling Pathways

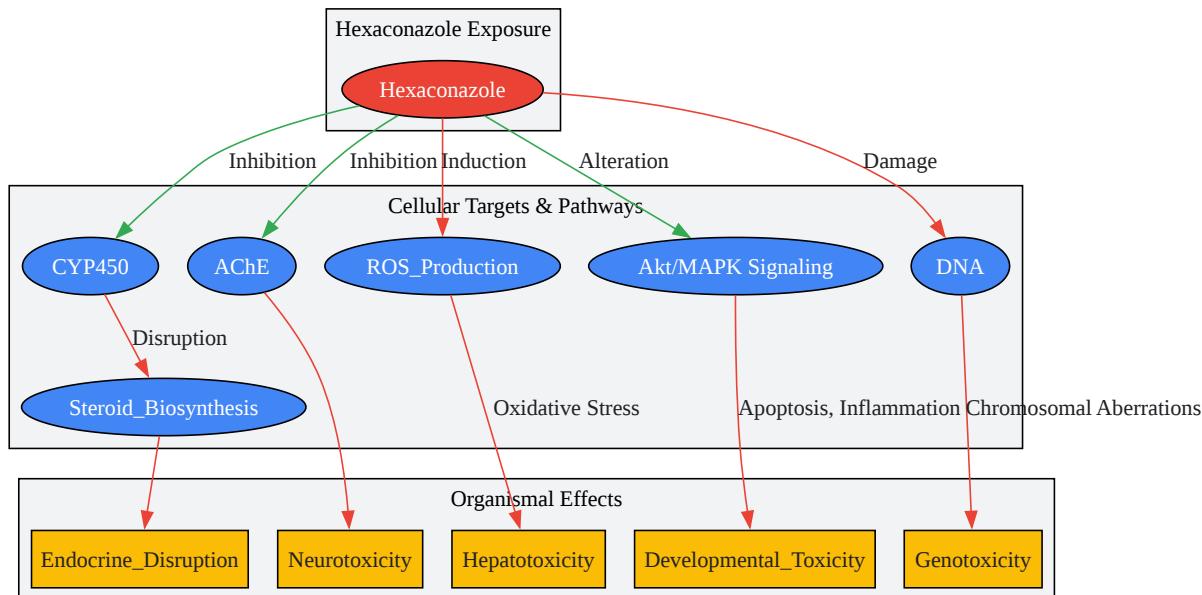

[Click to download full resolution via product page](#)

Figure 1: Overview of Hexaconazole's Off-Target Signaling Impacts.

Experimental Workflows

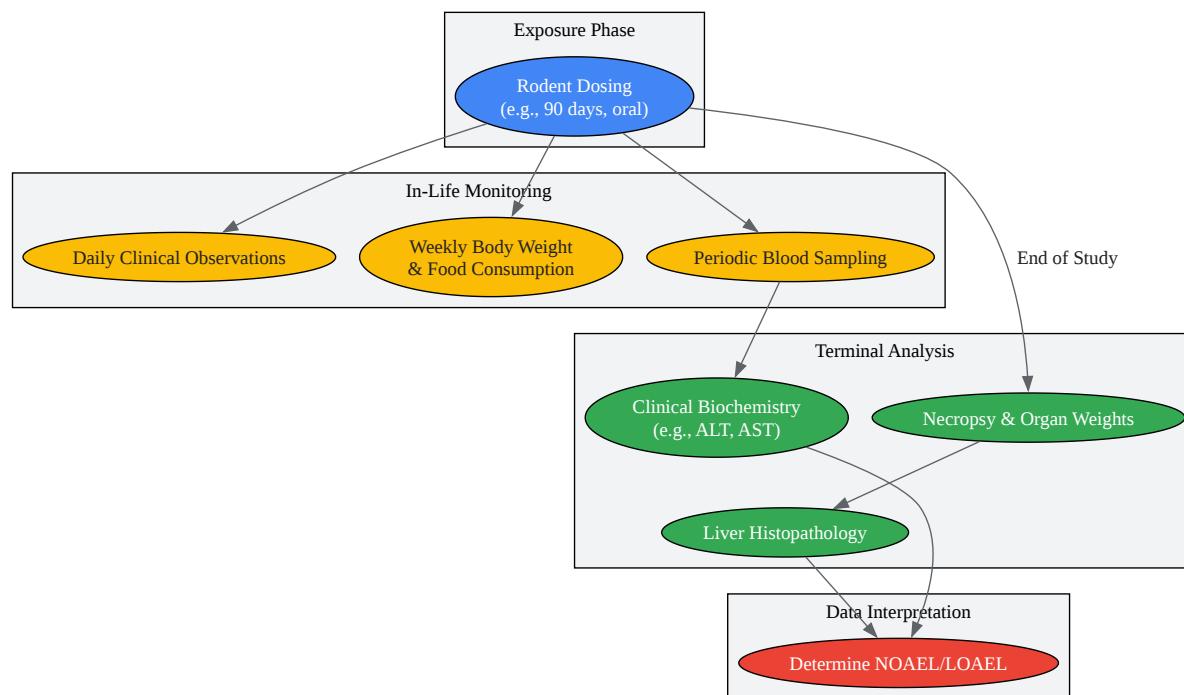
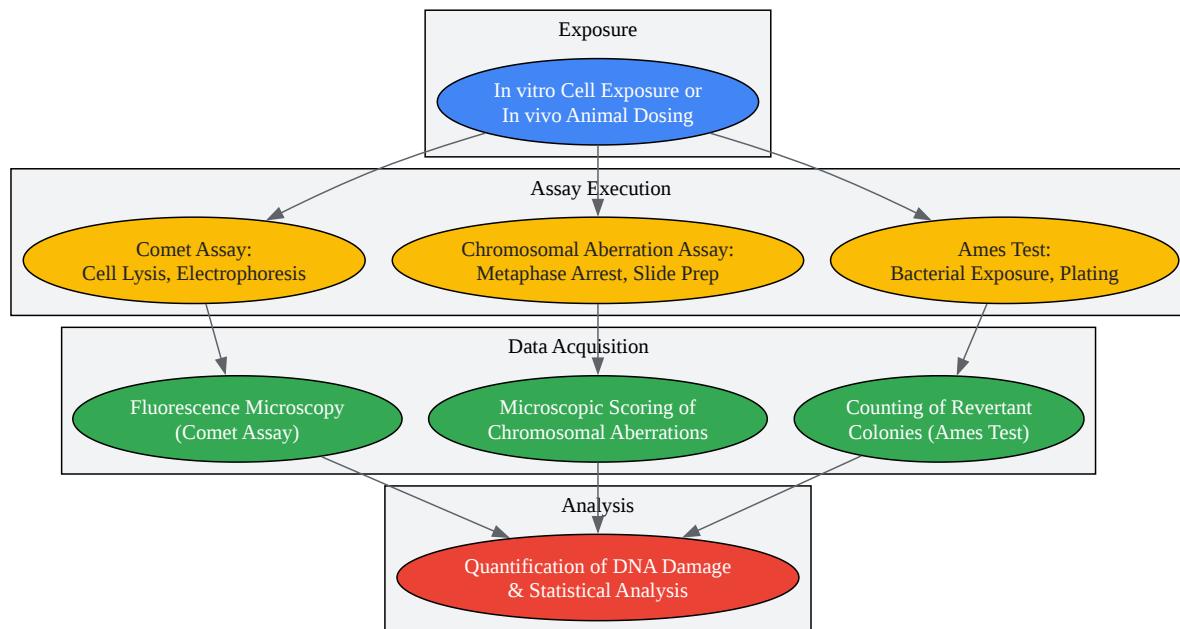


[Click to download full resolution via product page](#)

Figure 2: Workflow for Assessing Hexaconazole-Induced Hepatotoxicity.

[Click to download full resolution via product page](#)

Figure 3: General Workflow for Genotoxicity Assessment of Hexaconazole.

Conclusion

The comprehensive data presented in this technical guide clearly demonstrate that hexaconazole, while an effective fungicide, exhibits a wide range of off-target toxicities in non-fungal organisms. The observed effects, spanning hepatotoxicity, genotoxicity, neurotoxicity, endocrine disruption, and developmental abnormalities, underscore the need for a thorough understanding of its environmental and health impacts. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers,

scientists, and drug development professionals in assessing the risks associated with hexaconazole exposure and in guiding future research and regulatory decisions. A continued focus on the molecular mechanisms underlying these off-target effects is crucial for the development of safer and more specific pest control agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 9. Determination of microbial biomass in soils – secrets of science [shimadzu-webapp.eu]
- 10. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. ask-force.org [ask-force.org]
- 13. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 14. academicjournals.org [academicjournals.org]
- 15. rndsystems.com [rndsystems.com]
- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]
- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. oecd.org [oecd.org]
- 20. Preparation of mouse bone marrow primary cultures for sister chromatid exchange and chromosomal aberration studies. [stacks.cdc.gov]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. revvity.com [revvity.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 32. eCFR :: 40 CFR 799.9538 -- TSCA mammalian bone marrow chromosomal aberration test. [ecfr.gov]
- 33. Analysis of chromosome aberrations in somatic and germ cells of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. microbiologyinfo.com [microbiologyinfo.com]
- 35. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 36. criver.com [criver.com]
- 37. researchgate.net [researchgate.net]
- 38. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]

- 40. Acetylcholinesterase inhibition-based biosensors for pesticide determination: A review | Scilit [scilit.com]
- 41. holisoils.eu [holisoils.eu]
- 42. Determination of Hexaconazole in Fruits and Vegetables by Gas Chromatography Tandem Mass Spectrometry [spkx.net.cn]
- 43. researchgate.net [researchgate.net]
- 44. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 45. austinpublishinggroup.com [austinpublishinggroup.com]
- To cite this document: BenchChem. [Hexaconazole's Off-Target Effects in Non-Fungal Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10858865#off-target-effects-of-hexaconazole-in-non-fungal-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com